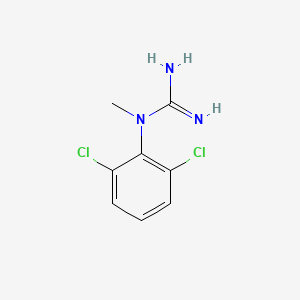

1-(2,6-Dichlorophenyl)-1-methylguanidine

Description

Significance of Guanidine (B92328) Scaffolds in Modern Medicinal Chemistry and Biological Systems

The guanidine group is a fundamental functional group found in a vast array of natural products and synthetic drugs, making it a "privileged scaffold" in drug discovery. tandfonline.comresearchgate.netresearchgate.net Its unique physicochemical properties, particularly its high basicity and ability to exist as a resonance-stabilized cation (the guanidinium (B1211019) ion) at physiological pH, are central to its biological activity. mdpi.com This cation can form strong, multipoint hydrogen bonds and electrostatic interactions with biological targets such as proteins and nucleic acids. jocpr.com

The guanidine moiety is a crucial component of the amino acid arginine, which plays vital roles in numerous physiological processes. Beyond its natural occurrence, this functional group has been incorporated into a wide spectrum of therapeutic agents with diverse pharmacological applications. tandfonline.comresearchgate.netnih.gov Guanidine-containing compounds have demonstrated a broad range of biological activities, including:

Antimicrobial and Antifungal Activity: Many natural and synthetic guanidine compounds exhibit potent activity against bacteria and fungi. jocpr.commdpi.com

Anticancer Properties: Certain guanidine derivatives have been investigated as potential chemotherapeutic agents. nih.govontosight.aiontosight.ai

Central Nervous System (CNS) Activity: The guanidine scaffold is present in drugs targeting the CNS, including agents for neurological and psychiatric conditions. tandfonline.comnih.govnih.gov

Cardiovascular and Antihypertensive Effects: Several drugs for managing blood pressure and cardiovascular diseases incorporate the guanidine group. jocpr.com

Antidiabetic and Anti-inflammatory Action: The therapeutic potential of guanidine derivatives extends to metabolic disorders like diabetes and inflammatory conditions. tandfonline.comnih.gov

The versatility of the guanidine scaffold makes it a cornerstone in the design and development of novel therapeutic molecules. researchgate.netnih.gov

Precedence of 2,6-Dichlorophenyl Moieties in Bioactive Chemical Entities

The 2,6-dichlorophenyl moiety is a key feature in several established and investigational drugs across different therapeutic areas. For instance, it is a component of the antihypertensive drug Guanabenz. nih.govnih.gov Furthermore, this chemical entity is found in potent kinase inhibitors and selective receptor modulators, highlighting its importance in designing targeted therapies. researchgate.netacs.orgnih.govnih.gov The inclusion of this moiety in drug candidates is a common strategy to achieve high potency and selectivity. nih.gov

| Scaffold | Associated Biological Activities | Example Compounds (Illustrative) |

|---|---|---|

| Guanidine | Antimicrobial, Anticancer, Antidiabetic, Anti-inflammatory, CNS-active tandfonline.commdpi.comnih.gov | Arginine, Metformin, Zanamivir mdpi.com |

| 2,6-Dichlorophenyl | Antihypertensive, Kinase Inhibition, Receptor Modulation nih.govresearchgate.netnih.gov | Guanabenz, PD-089828 nih.govresearchgate.net |

Research Rationale for Exploring 1-(2,6-Dichlorophenyl)-1-methylguanidine

The scientific rationale for investigating this compound stems from the strategic combination of the two aforementioned bioactive scaffolds. The compound is structurally related to metabolites of clonidine, a well-known antihypertensive agent, which provides an initial basis for pharmacological interest.

By synthesizing a molecule that incorporates both the guanidine core and the 2,6-dichlorophenyl group, researchers aim to create a novel chemical entity with potentially unique and valuable biological properties. The guanidine portion can facilitate strong interactions with biological targets, while the 2,6-dichlorophenyl moiety can confer potency, selectivity, and favorable drug-like properties. The addition of a methyl group further refines the compound's structure, potentially influencing its binding affinity and metabolic profile.

The exploration of this compound is therefore a logical step in medicinal chemistry, driven by the hypothesis that merging two "privileged" structural motifs will yield a compound with significant therapeutic potential worth investigating.

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₈H₉Cl₂N₃ | Guanidine, 2,6-Dichlorophenyl, Methyl group |

| Guanabenz | C₈H₈Cl₂N₄ | Guanidine, 2,6-Dichlorophenyl |

| Clonidine | C₉H₉Cl₂N₃ | Imidazoline, 2,6-Dichlorophenylamine |

| Metformin | C₄H₁₁N₅ | Biguanide |

| Zanamivir | C₁₂H₂₀N₄O₇ | Guanidine, Neuraminic acid derivative |

| Arginine | C₆H₁₄N₄O₂ | Amino acid, Guanidine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57805-07-9 |

|---|---|

Molecular Formula |

C8H9Cl2N3 |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)-1-methylguanidine |

InChI |

InChI=1S/C8H9Cl2N3/c1-13(8(11)12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H3,11,12) |

InChI Key |

HWDOZTDEGYETEM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC=C1Cl)Cl)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2,6 Dichlorophenyl 1 Methylguanidine

Established Synthetic Pathways for 1-(2,6-Dichlorophenyl)-1-methylguanidine

The synthesis of this compound typically involves the construction of the guanidinyl moiety from a corresponding N-substituted aniline precursor, 2,6-dichloro-N-methylaniline. Established methods for the formation of such N,N'-disubstituted guanidines often proceed through the reaction of an amine with a guanylating agent.

One common approach involves the use of cyanamides. The synthesis would likely begin with the preparation of N-(2,6-dichlorophenyl)-N-methylcyanamide from 2,6-dichloro-N-methylaniline, for example, by reaction with cyanogen bromide. Subsequent addition of ammonia or an ammonia equivalent to the cyanamide would then yield the target guanidine (B92328). The final product is often isolated as a hydrochloride salt to improve its stability and handling properties. The free base can be readily obtained by treatment of the hydrochloride salt with a base, such as sodium hydroxide, followed by extraction.

Another established route utilizes thiourea derivatives. In this approach, 2,6-dichloro-N-methylaniline can be reacted with an isothiocyanate to form a corresponding thiourea. Activation of the thiourea, often with a coupling reagent or a metal salt like mercury(II) chloride, facilitates the reaction with an amine to form the guanidine. Subsequent removal of any protecting groups yields the desired product.

A general representation of these pathways is outlined in the table below.

| Starting Material | Key Intermediate | Reagents for Guanidinylation | Product |

| 2,6-Dichloro-N-methylaniline | N-(2,6-Dichlorophenyl)-N-methylcyanamide | 1. Cyanogen Halide 2. Ammonia | This compound |

| 2,6-Dichloro-N-methylaniline | N-(2,6-Dichlorophenyl)-N'-acylthiourea | 1. Acyl isothiocyanate 2. Amine, Activating Agent | This compound |

These classical methods provide reliable access to the target compound and its analogs, forming the foundation for further chemical exploration.

Advanced Strategies in Guanidine Synthesis and Functionalization

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the synthesis and functionalization of guanidines. These strategies often offer milder reaction conditions, broader substrate scope, and the ability to introduce diverse functionalities.

Metal-Catalyzed Reactions: Transition metal catalysis has emerged as a powerful tool for the synthesis of complex guanidines. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the C-N bonds of the guanidine core or to functionalize the aryl ring. Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted N-aryl guanidines. These methods offer a high degree of control and allow for the late-stage modification of complex molecules.

Solid-Phase Synthesis: Solid-phase synthesis techniques have been adapted for the preparation of guanidine libraries. By anchoring one of the reactants to a solid support, purification is simplified, and the process can be automated. This is particularly useful for the rapid generation of a diverse set of analogs for high-throughput screening. Guanidinylation of resin-bound amines is a common strategy in this approach.

Modern Guanylating Reagents: A variety of modern guanylating reagents have been developed to overcome the limitations of classical methods. These reagents are often more stable, less toxic, and more reactive, allowing for the guanylation of even weakly nucleophilic amines. Examples include pyrazole-based carboxamidines and N,N'-di-Boc-S-methylisothiourea, which offer excellent control and high yields.

A summary of these advanced strategies is presented in the following table.

| Strategy | Description | Advantages |

| Metal-Catalyzed Synthesis | Utilizes transition metals like palladium or copper to catalyze the formation of C-N bonds. | High efficiency, broad substrate scope, and potential for asymmetric synthesis. |

| Solid-Phase Synthesis | One reactant is attached to a solid support, simplifying purification and allowing for automation. | Rapid generation of compound libraries, streamlined workflow. |

| Modern Guanylating Reagents | Employment of stable and highly reactive reagents for the introduction of the guanidine moiety. | Milder reaction conditions, improved yields, and compatibility with a wider range of functional groups. |

These advanced strategies provide powerful tools for the synthesis of this compound and its derivatives with greater efficiency and diversity.

Derivatization Techniques for Structural Modification and Probing

Derivatization of this compound is essential for probing its biological interactions and optimizing its properties. Modifications can be targeted at several positions, including the guanidine nitrogen atoms and the dichlorophenyl ring.

N-Functionalization of the Guanidine Moiety: The terminal nitrogen atoms of the guanidine group can be alkylated, acylated, or sulfonylated to introduce a variety of substituents. These modifications can alter the basicity, lipophilicity, and hydrogen-bonding capabilities of the molecule, which can have a profound impact on its biological activity. Protecting group strategies are often employed to achieve selective functionalization of specific nitrogen atoms.

Modification of the Aryl Ring: The 2,6-dichlorophenyl ring offers opportunities for further functionalization. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce new aryl or alkyl groups at the vacant positions of the ring, provided a suitable directing group is present or can be installed. This allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target.

Bioisosteric Replacement: The guanidinium (B1211019) group can be replaced with other basic or polar functional groups to probe the importance of its specific properties. Amidine or aminoimidazole moieties are common bioisosteres that can mimic the charge and hydrogen-bonding pattern of the guanidinium group while altering other physicochemical properties.

The table below outlines key derivatization approaches.

| Derivatization Site | Modification Type | Potential Impact |

| Guanidine Nitrogens | Alkylation, Acylation, Sulfonylation | Altered basicity, lipophilicity, and hydrogen-bonding capacity. |

| Dichlorophenyl Ring | Substitution via catalytic cross-coupling | Exploration of steric and electronic effects on binding. |

| Guanidine Core | Bioisosteric replacement | Probing the importance of the guanidinium group for activity. |

These derivatization techniques are instrumental in the systematic exploration of the chemical space around this compound.

Analog Design and Synthesis for Structure-Activity Exploration

The design and synthesis of analogs of this compound are guided by the principles of structure-activity relationship (SAR) studies. The goal is to identify the key structural features responsible for a desired biological effect and to optimize them.

Systematic Modification of Substituents: A common strategy in analog design is the systematic variation of substituents at different positions of the molecule. For the 2,6-dichlorophenyl ring, the position and nature of the halogen atoms can be varied. For example, analogs with fluorine, bromine, or methyl groups in place of the chlorine atoms can be synthesized to probe the effect of electronics and sterics.

Conformational Restriction: The flexibility of the molecule can be constrained by incorporating the guanidine moiety into a cyclic system or by introducing bulky groups that restrict rotation around key bonds. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a receptor.

Scaffold Hopping: In this approach, the core scaffold of the molecule is replaced with a different chemical structure that maintains the key pharmacophoric elements in a similar spatial arrangement. This can lead to the discovery of novel chemical series with improved properties. For this compound, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic system.

The following table summarizes key strategies in analog design.

| Design Strategy | Rationale | Example Application |

| Systematic Substituent Variation | To probe the electronic and steric requirements for activity. | Replacing the chloro substituents with other halogens or alkyl groups. |

| Conformational Restriction | To pre-organize the molecule in a bioactive conformation and improve binding affinity. | Incorporating the guanidine into a heterocyclic ring. |

| Scaffold Hopping | To discover novel chemical series with potentially improved properties. | Replacing the dichlorophenyl ring with a substituted pyridine or thiophene. |

Through the iterative process of designing, synthesizing, and testing new analogs, a comprehensive understanding of the SAR for this compound can be developed, leading to the identification of compounds with optimized activity and properties.

Structure Activity Relationship Sar Elucidation and Molecular Optimization

Correlating Structural Attributes of 1-(2,6-Dichlorophenyl)-1-methylguanidine Analogues with Biological Activities

The biological activities of guanidine (B92328) compounds are well-documented, with their diverse pharmacological properties making them important in the design of novel drugs for a wide range of diseases. The guanidine group itself defines many of the chemical and physicochemical properties of these molecules.

A notable analogue, guanabenz, which is (E)-1-(2,6-dichlorobenzylidene)guanidine, has been the subject of structure-activity relationship studies. These studies provide valuable insights into how structural modifications influence biological activity, particularly at α2-adrenergic receptors. For instance, modifications to the chlorine positions on the benzene ring and alterations to the guanidine group have been explored to modulate the agonistic activity at these receptors nih.govacs.orgsemanticscholar.orgslu.sefigshare.com.

The 2,6-dichloro substitution pattern on the phenyl ring is a critical feature for the α2-adrenergic activity of many guanidine-based ligands. The presence of these chlorine atoms significantly influences the electronic and steric properties of the molecule, which in turn affects its binding to the receptor.

Impact of Substituent Variations on Compound Efficacy and Selectivity

Variations in the substituents on the this compound scaffold have a profound impact on the compound's efficacy and selectivity. Studies on the closely related compound guanabenz have demonstrated that altering the substitution pattern on the phenyl ring can dramatically affect its α2-adrenergic agonist activity nih.govacs.orgsemanticscholar.orgslu.sefigshare.com.

For example, moving the chlorine atoms from the 2 and 6 positions to other positions on the phenyl ring can lead to a loss of α2-adrenergic agonism nih.govacs.orgsemanticscholar.orgslu.sefigshare.com. Furthermore, modifications to the guanidine moiety itself, such as alkylation or acylation, can also significantly alter the pharmacological profile of the compound. Research has shown that increased substitution around the cationic guanidine moiety can lead to selective antagonist activity at α2-adrenoceptors, in contrast to unsubstituted analogues which may exhibit mixed agonist/antagonist effects nih.gov.

The following table summarizes the effects of some of these modifications on the α2-adrenergic activity of guanabenz analogues:

| Compound | Modification | α2-Adrenergic Agonist Activity |

| Guanabenz | 2,6-dichloro substitution | Active |

| Analogue 1 | 3,4-dichloro substitution | Inactive |

| Analogue 2 | 2,4-dichloro substitution | Inactive |

| Analogue 3 | N-methylation of guanidine | Potentially altered activity |

| Analogue 4 | N-acetylation of guanidine | Inactive |

Note: The data in this table is derived from studies on guanabenz and its analogues. The activity of N-methylated analogues of guanabenz would be of particular relevance to this compound.

Stereochemical Influences on Molecular Recognition and Activity

For instance, the α2-adrenergic agonist medetomidine demonstrates stereospecificity, with the D-isomer being the active form that produces the characteristic hemodynamic effects of this class of drugs. The L-isomer, in contrast, is largely inactive nih.gov. This highlights the critical role of stereochemistry in the interaction between the ligand and the α2-adrenergic receptor. It is therefore highly probable that if a chiral center were introduced into the this compound scaffold, the resulting enantiomers would display differential biological activity.

Rational Design Principles and Scaffold Hopping Approaches in Guanidine-Based Ligands

The development of new guanidine-based ligands often employs rational design principles to optimize their interaction with the target receptor. For α2-adrenoceptor agonists, this involves designing molecules that possess the key pharmacophoric features necessary for binding and activation. These features typically include a cationic center (the guanidinium (B1211019) group), an aromatic ring, and specific hydrogen bonding donors and acceptors arranged in a particular spatial orientation researchgate.net.

Scaffold hopping is another powerful strategy used in drug discovery to identify novel chemical skeletons that retain the desired biological activity of a known ligand. In the context of α2-adrenergic agonists, this could involve replacing the imidazoline ring of compounds like clonidine with a guanidine moiety, while maintaining the essential 2,6-dichlorophenyl group. This approach can lead to new compounds with improved properties, such as enhanced selectivity or a more favorable pharmacokinetic profile.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in the development and optimization of new ligands. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For α2-adrenoceptor ligands, pharmacophore models have been developed that incorporate features such as a positive ionizable group, aromatic rings, and hydrogen bond acceptors and donors nih.govnih.gov.

These models serve as a guide for lead optimization, a process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties danaher.com. For guanidine-based ligands, optimization strategies may involve:

Modification of the guanidine group: Altering the substitution on the guanidine nitrogen atoms can influence basicity and hydrogen bonding capacity, potentially switching the activity from agonistic to antagonistic nih.govnih.gov.

Substitution on the aromatic ring: Introducing different substituents on the 2,6-dichlorophenyl ring can fine-tune the electronic and steric properties of the molecule to enhance receptor binding.

Conformational constraint: Introducing rigid elements into the molecule can lock it into a more bioactive conformation, thereby increasing potency.

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can develop novel this compound analogues with improved therapeutic potential.

Mechanistic Probes of Biological Interactions in Vitro Research

Identification and Characterization of Molecular Targets

There is currently no publicly available research identifying or characterizing specific molecular targets for 1-(2,6-Dichlorophenyl)-1-methylguanidine.

Information regarding the quantitative ligand-receptor binding kinetics and thermodynamics of this compound is not available in the current body of scientific literature.

Specific data on the modulation of enzyme activity or the inhibition kinetics of any enzyme by this compound has not been reported in published research.

There are no available studies that have investigated the potential interaction of this compound with nucleic acids such as DNA or RNA.

Unraveling Cellular Mechanisms of Action (In Vitro)

The cellular mechanisms of action for this compound remain unelucidated, as in vitro studies on this topic have not been published.

Research detailing the mechanisms of cellular uptake or efflux for this compound in in vitro models is not present in the available scientific literature.

There is no published evidence to suggest that this compound perturbs cellular pathways and processes such as protein secretion or cell wall integrity.

Modulatory Effects on Ion Channels and Membrane Potentials (In Vitro)

In vitro research on the specific compound this compound and its direct modulatory effects on ion channels and membrane potentials is not extensively detailed in the currently available scientific literature. However, the broader class of guanidine (B92328) derivatives has been a subject of investigation for their interactions with various ion channels, providing a contextual framework for potential mechanisms of action.

Guanidine compounds are recognized for their diverse biological activities, which often involve the modulation of ion channel function. nih.gov These activities are attributed to the unique physicochemical properties conferred by the guanidinium (B1211019) group. nih.gov Studies on various substituted guanidines have revealed their potential to interact with ligand-gated and voltage-gated ion channels.

For instance, certain substituted guanidine derivatives have been shown to exhibit affinity for the ion channel of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This interaction is significant as the NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. The binding of ligands within the NMDA receptor's ion channel can modulate calcium and sodium influx, thereby influencing membrane potential and downstream cellular signaling cascades. nih.gov Research has demonstrated that the affinity for this ion channel site can be influenced by the substitution pattern on the guanidine moiety. nih.gov

Furthermore, investigations into other guanidine derivatives have highlighted their ability to inhibit voltage-gated proton channels (Hv1). nih.gov These channels play a role in proton extrusion and are involved in various physiological and pathophysiological processes. The inhibitory mechanism of some guanidine compounds, such as 2-guanidinobenzimidazole (2GBI), involves binding to the channel's voltage-sensing domain from the intracellular side, thereby blocking proton conduction. nih.gov The interaction with specific residues within the channel can be influenced by modifications to the guanidine group. nih.gov

While these findings illustrate the capacity of guanidine-containing molecules to modulate ion channel activity, it is important to note that direct experimental data detailing the specific effects of this compound on various ion channels or its impact on the membrane potential of excitable cells is not presently available in the reviewed literature. Therefore, specific parameters such as IC50 values for channel inhibition or quantitative changes in membrane potential induced by this particular compound cannot be provided.

Due to the lack of specific in vitro data for this compound, the following data tables could not be populated.

Table 1: Modulatory Effects of this compound on Various Ion Channels (In Vitro)

| Ion Channel Type | Cell Line/Preparation | Experimental Technique | Key Findings (e.g., IC50, % Inhibition) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Effects of this compound on Membrane Potential (In Vitro)

| Cell Type | Initial Membrane Potential (mV) | Membrane Potential after Treatment (mV) | Concentration | Duration of Exposure |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Characterization and Electronic Structure Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the electronic structure of "1-(2,6-Dichlorophenyl)-1-methylguanidine". acs.orgnih.govresearchgate.netnih.govresearchgate.net These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Key calculated electronic properties include:

Molecular Geometry: DFT methods are used to optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. unige.ch

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for non-covalent interactions with biological macromolecules. nih.gov For "this compound," the guanidine (B92328) group is expected to be an electron-rich region, while the dichlorophenyl ring may present more complex electrostatic features due to the presence of electronegative chlorine atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.

While specific DFT studies on "this compound" are not extensively available in the public domain, the table below illustrates typical electronic properties that would be determined from such calculations, based on studies of structurally similar molecules.

| Calculated Property | Typical Method | Information Yielded |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D conformation, including bond lengths and angles. |

| HOMO Energy | DFT | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | DFT | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | DFT | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | DFT | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | DFT | Provides the charge distribution on each atom in the molecule. |

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govf1000research.comresearchgate.netresearchgate.net This method is instrumental in understanding the potential interactions between "this compound" and its biological targets. nih.govnih.gov The process involves sampling a large number of conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. nih.govarxiv.org

For "this compound," key structural features that would influence its binding pose include:

The Guanidine Group: This group is a strong hydrogen bond donor and can form multiple hydrogen bonds with acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. acs.org

The Dichlorophenyl Ring: The aromatic ring can participate in hydrophobic interactions and pi-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. The chlorine atoms can also form halogen bonds.

The Methyl Group: This group contributes to the hydrophobic character of the molecule.

Docking studies on related guanidine-containing compounds have shown their ability to fit into specific binding pockets and form key interactions that are essential for their biological activity. frontiersin.orgnih.govnih.gov A hypothetical docking study of "this compound" would aim to identify the most stable binding pose and the specific amino acid residues involved in the interaction, providing a structural basis for its mechanism of action.

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. | A lower value indicates a stronger predicted interaction. |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds with the ligand. | Identifies the key interactions responsible for binding. |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). | Provides insight into the chemical basis of the interaction. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed docked poses. | Lower RMSD values among top-ranked poses suggest a more reliable prediction. |

All-Atom and Coarse-Grained Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govnih.govnih.govresearchgate.netvolkamerlab.orgrjpbr.com Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of "this compound" within the active site of a protein. nih.govmdpi.commdpi.com

All-atom MD simulations treat every atom in the system explicitly, providing a highly detailed view of the molecular motions and interactions. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand.

Interaction Energy Analysis: This involves calculating the electrostatic and van der Waals interaction energies between the ligand and the protein, providing a quantitative measure of the binding strength.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein are tracked throughout the simulation to identify stable interactions.

Coarse-grained MD simulations simplify the system by representing groups of atoms as single particles. This allows for longer simulation timescales, which can be useful for studying larger-scale conformational changes or processes like protein-ligand association and dissociation.

| Analysis | Information Obtained | Implication |

|---|---|---|

| RMSD of Ligand | Stability of the ligand's position in the binding pocket. | A stable RMSD suggests a stable binding pose. |

| RMSF of Protein Residues | Flexibility of different parts of the protein upon ligand binding. | Highlights regions of the protein that are affected by the ligand's presence. |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding affinity that includes solvation effects. | Provides a more accurate prediction of binding strength than docking scores alone. |

Theoretical Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comchemmethod.com For a class of compounds including "this compound," a QSAR study would involve:

Data Set Collection: A series of structurally related guanidine derivatives with their experimentally measured biological activities is compiled. researchgate.netresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR studies on guanidine-containing compounds have identified several key descriptors that often influence their activity, such as molar refractivity and hydrophobicity. researchgate.netnih.govnih.gov For "this compound," important descriptors would likely include those related to its size, shape, hydrophobicity (logP), and electronic properties (e.g., atomic charges on the guanidine nitrogen atoms).

| QSAR Component | Description | Example for Guanidine Derivatives |

|---|---|---|

| Dependent Variable | The biological activity being modeled (e.g., IC50, Ki). | Inhibition of a specific enzyme or receptor binding affinity. |

| Independent Variables (Descriptors) | Numerical representations of the chemical structure. | Topological indices, electronic properties (e.g., dipole moment), and steric parameters. |

| Statistical Model | The mathematical equation linking descriptors to activity. | A linear equation derived from multiple linear regression. |

| Validation Metrics | Statistical parameters that assess the model's robustness and predictability (e.g., R², Q²). | High values of R² and Q² indicate a statistically significant and predictive model. |

In Silico Screening and Ligand-Based Computational Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov "this compound" can serve as a template in ligand-based computational design, where new molecules are designed based on the structural features of a known active compound. nih.gov

The guanidine moiety is considered a privileged scaffold in drug design due to its ability to form strong interactions with biological targets. acs.orgresearchgate.net Ligand-based design strategies using "this compound" as a starting point could involve:

Pharmacophore Modeling: A pharmacophore model can be created based on the key structural features of the compound responsible for its activity (e.g., hydrogen bond donors, hydrophobic regions). This model can then be used to screen virtual libraries for compounds that match the pharmacophore.

Similarity Searching: Databases of compounds can be searched for molecules that are structurally similar to "this compound," with the hypothesis that similar structures will have similar biological activities.

Fragment-Based Design: The compound can be deconstructed into its constituent fragments (e.g., the dichlorophenyl group and the methylguanidine (B1195345) group), and these fragments can be used to build new molecules with potentially improved properties.

These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Biotransformation Pathways and Metabolite Research Non Clinical Focus

Characterization of Metabolites of 1-(2,6-Dichlorophenyl)-1-methylguanidine

While direct experimental data on the metabolites of this compound are not available in the public domain, potential metabolic transformations can be inferred from the metabolism of other compounds containing dichlorophenyl and guanidine (B92328) moieties. The primary routes of metabolism are expected to involve oxidation of the aromatic ring and modifications to the methylguanidine (B1195345) group.

Predicted Phase I Metabolites:

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups. For this compound, the following oxidative transformations are plausible:

Hydroxylation of the Dichlorophenyl Ring: A common metabolic pathway for aromatic compounds is hydroxylation. The 2,6-dichlorophenyl ring could be hydroxylated at one of the available positions (3, 4, or 5). This would result in the formation of phenolic metabolites. Studies on other dichlorophenyl-containing compounds, such as N-(3,5-dichlorophenyl)succinimide, have demonstrated aromatic hydroxylation as a metabolic route.

N-Demethylation: The methyl group on the guanidine moiety is a potential site for oxidative N-demethylation, which would yield 1-(2,6-Dichlorophenyl)guanidine.

Oxidation of the Methyl Group: The methyl group could also undergo oxidation to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

Hydrolysis of the Guanidine Group: The guanidine group itself could be subject to hydrolysis, leading to the formation of corresponding urea and amine derivatives, although this is generally a less common pathway for guanidines compared to oxidation.

Predicted Phase II Metabolites:

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion.

Glucuronidation: Phenolic metabolites formed through hydroxylation of the dichlorophenyl ring are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the sulfation of hydroxylated metabolites to form sulfate conjugates.

The following table summarizes the potential metabolites of this compound based on predictive metabolism.

| Metabolite ID | Predicted Metabolite Name | Predicted Metabolic Pathway | Metabolic Phase |

| M1 | 1-(2,6-Dichloro-3-hydroxyphenyl)-1-methylguanidine | Aromatic Hydroxylation | Phase I |

| M2 | 1-(2,6-Dichloro-4-hydroxyphenyl)-1-methylguanidine | Aromatic Hydroxylation | Phase I |

| M3 | 1-(2,6-Dichloro-5-hydroxyphenyl)-1-methylguanidine | Aromatic Hydroxylation | Phase I |

| M4 | 1-(2,6-Dichlorophenyl)guanidine | N-Demethylation | Phase I |

| M5 | 1-(2,6-Dichlorophenyl)-1-(hydroxymethyl)guanidine | Methyl Group Oxidation | Phase I |

| M6 | M1-O-glucuronide | Glucuronidation | Phase II |

| M7 | M2-O-glucuronide | Glucuronidation | Phase II |

| M8 | M3-O-glucuronide | Glucuronidation | Phase II |

| M9 | M1-sulfate | Sulfation | Phase II |

| M10 | M2-sulfate | Sulfation | Phase II |

| M11 | M3-sulfate | Sulfation | Phase II |

Enzymatic Pathways Involved in Biotransformation (In Vitro Enzymatic Studies)

While specific in vitro enzymatic studies for this compound are not publicly available, the enzymatic pathways can be predicted based on the metabolism of structurally analogous compounds. The cytochrome P450 (CYP) superfamily of enzymes is anticipated to be the primary catalyst for the Phase I metabolism of this compound. nih.gov

In vitro studies using human liver microsomes are a standard approach to investigate CYP-mediated metabolism. polyu.edu.hk Such studies would likely reveal the involvement of specific CYP isozymes in the biotransformation of this compound. Based on the metabolism of other dichlorophenyl-containing drugs, CYP3A4 is a strong candidate for involvement in its metabolism. nih.gov For instance, the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 cells is partially dependent on CYP3A4. nih.gov Other CYP isoforms such as CYP2C9, CYP2C19, and CYP2D6 could also play a role, as they are involved in the metabolism of a wide range of xenobiotics. metabolon.comnih.gov

To definitively identify the involved enzymes, a series of in vitro experiments would be necessary:

Incubation with Human Liver Microsomes: This would confirm the extent of Phase I metabolism and allow for the identification of primary metabolites.

Reaction Phenotyping with Recombinant CYP Isoforms: Incubating the compound with a panel of individual recombinant human CYP enzymes would pinpoint which specific isoforms are responsible for its metabolism.

Chemical Inhibition Studies: Using known selective inhibitors for different CYP isoforms in incubations with human liver microsomes can also help to identify the key enzymes involved.

For Phase II metabolism, in vitro studies would typically involve incubations with human liver S9 fractions or cytosolic fractions supplemented with the necessary cofactors for glucuronidation (UDPGA) and sulfation (PAPS).

Computational Prediction of Metabolic Fates and Site of Metabolism

In the absence of experimental data, computational (in silico) models provide a valuable tool for predicting the metabolic fate of new chemical entities. nih.gov These methods can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods utilize knowledge of the metabolism of existing compounds to predict the metabolism of new ones. Rule-based systems, for example, apply known biotransformation rules to a given chemical structure to generate potential metabolites. nih.gov Several software tools, such as MetaTrans, employ machine learning models trained on large datasets of metabolic reactions to predict metabolites. nih.gov

Structure-based methods, on the other hand, involve docking the compound into the active site of a metabolizing enzyme, such as a CYP450, to predict the most likely sites of metabolism (SOMs). researchgate.net The SOM is the atom or group of atoms on the molecule that is most susceptible to metabolic attack.

For this compound, computational tools would likely predict the following:

Sites of Metabolism (SOMs): The most probable SOMs would be the unsubstituted positions on the dichlorophenyl ring (positions 3, 4, and 5) for hydroxylation, and the N-methyl group for demethylation. The likelihood of metabolism at each site can be ranked based on factors like the accessibility of the site and the predicted reactivity.

Predicted Metabolites: Based on the identified SOMs, computational tools can generate the structures of the likely Phase I and subsequent Phase II metabolites.

The table below provides a hypothetical output from a computational prediction tool for the sites of metabolism of this compound.

| Site of Metabolism (SOM) | Predicted Transformation | Predicted Likelihood Score (Hypothetical) |

| C4-position of dichlorophenyl ring | Hydroxylation | 0.85 |

| N-methyl group | N-Demethylation | 0.70 |

| C3/C5-position of dichlorophenyl ring | Hydroxylation | 0.65 |

These computational predictions serve as a valuable starting point for guiding future in vitro and in vivo metabolism studies to confirm the actual metabolic pathways of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dichlorophenyl)-1-methylguanidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves guanidinylation of 2,6-dichloroaniline derivatives using methylating agents (e.g., methyl isocyanate or S-methylisothiourea). Key steps include nucleophilic substitution and purification via recrystallization or column chromatography. For purity optimization, techniques like high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) are recommended. Reaction yields depend on solvent polarity, temperature, and catalyst selection (e.g., triethylamine for deprotonation) .

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Guanidinylation | Methyl isocyanate, DCM, 0–25°C | 60–75 | Recrystallization (EtOH) |

| Purification | Silica gel chromatography (CHCl₃:MeOH) | >95 | HPLC |

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and methylguanidine groups (δ 2.8–3.2 ppm).

- Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 205.03) confirm molecular weight.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-N-C bond angles ~120°) .

Q. What analytical methods are used to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies employ:

- Accelerated Degradation Testing : Exposure to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.

- HPLC-UV/PDA : Monitors degradation products (e.g., hydrolysis to 2,6-dichloroaniline).

- Mass Spectrometry : Identifies oxidative byproducts (e.g., N-oxide derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to α2-adrenergic receptors?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell type, radioligand choice). Strategies include:

- Standardized Radioligand Assays : Use H-clonidine as a reference ligand in HEK-293 cells expressing human α2A receptors.

- Orthogonal Assays : Compare results from cAMP inhibition assays and electrophysiological recordings.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., pH-dependent binding differences) .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates cytochrome P450 metabolism (e.g., CYP3A4-mediated N-demethylation).

- Molecular Dynamics (MD) Simulations : Model interactions with liver microsomal enzymes to identify reactive intermediates.

- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis or oxidation steps .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?

- Methodological Answer :

- In Vitro :

- Neuronal cell lines (e.g., SH-SY5Y) for α2 receptor activation studies.

- Calcium flux assays to measure downstream signaling.

- In Vivo :

- Rodent models (e.g., tail-flick test for analgesic efficacy).

- Microdialysis to monitor neurotransmitter release (e.g., norepinephrine) in the locus coeruleus .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s in vitro vs. in vivo efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.